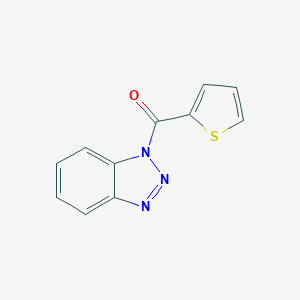![molecular formula C12H8F3N3O B187644 N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 81172-86-3](/img/structure/B187644.png)
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that is used in scientific research for its ability to target and inhibit the activity of certain proteins. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation. In
作用机制
TPCA-1 targets and inhibits the activity of IKKβ and TBK1, which are key regulators of the NF-κB and IRF3 signaling pathways, respectively. These pathways play important roles in the regulation of inflammation and immune response. By inhibiting the activity of these proteins, TPCA-1 can reduce inflammation and modulate immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival.
生化和生理效应
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 can inhibit the phosphorylation of IKKβ and TBK1, leading to a reduction in the activation of NF-κB and IRF3 signaling pathways. TPCA-1 has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. In vivo studies have demonstrated that TPCA-1 can reduce inflammation and modulate immune response in animal models of autoimmune diseases.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. Additionally, TPCA-1 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also some limitations to the use of TPCA-1 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, TPCA-1 may not be effective in all disease models, and its efficacy may vary depending on the specific disease state.
未来方向
There are several future directions for research on TPCA-1. One area of focus is the development of more potent and selective inhibitors of IKKβ and TBK1. Additionally, further studies are needed to determine the optimal dosing and administration of TPCA-1 in various disease models. Another area of research is the investigation of TPCA-1 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of TPCA-1 in human clinical trials.
合成方法
The synthesis of TPCA-1 involves several steps, starting with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to produce ethyl 2-(3-(trifluoromethyl)phenyl)acetate. This compound is then reacted with hydrazine hydrate to yield N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide, which is subsequently reacted with 2-chloropyrazine to produce TPCA-1. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several proteins, including IKKβ and TBK1, which are involved in the regulation of inflammation and immune response. TPCA-1 has also been shown to have anti-tumor effects in various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. Additionally, TPCA-1 has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
81172-86-3 |
|---|---|
产品名称 |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
分子式 |
C12H8F3N3O |
分子量 |
267.21 g/mol |
IUPAC 名称 |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-1-3-9(6-8)18-11(19)10-7-16-4-5-17-10/h1-7H,(H,18,19) |
InChI 键 |
HSMQXQUUMWQMJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



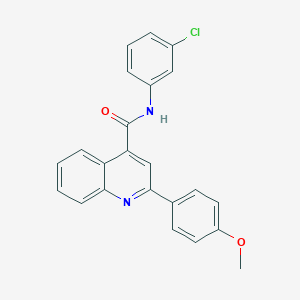
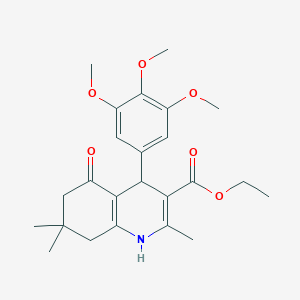
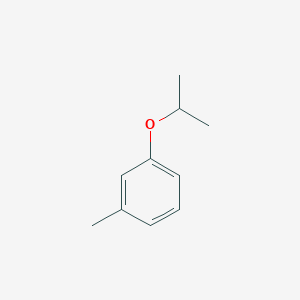
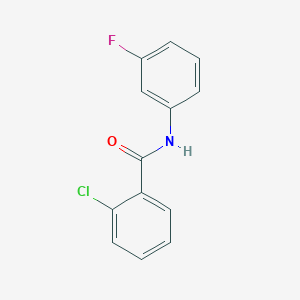
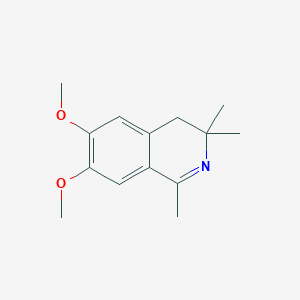
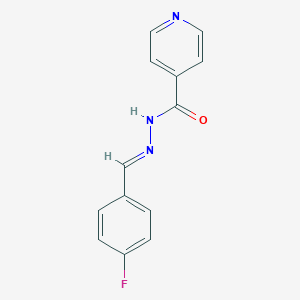
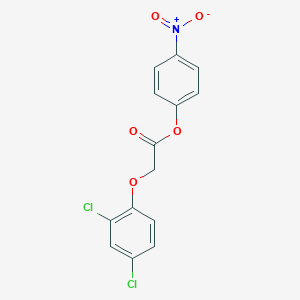
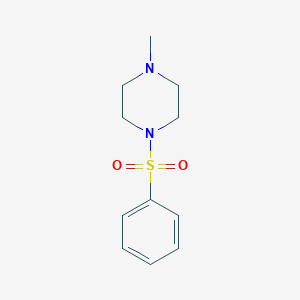
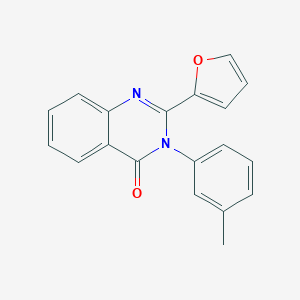
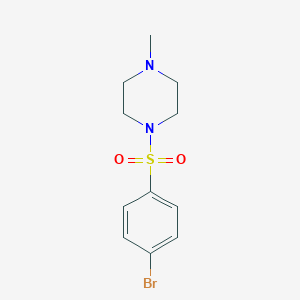
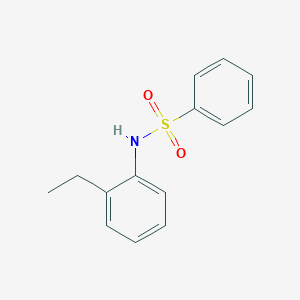
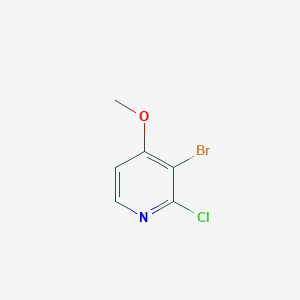
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
